3-ヒドロキシヘプタン酸

概要

説明

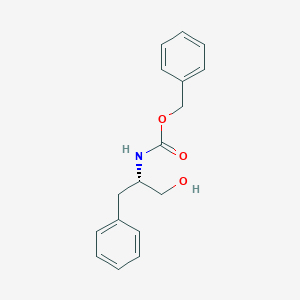

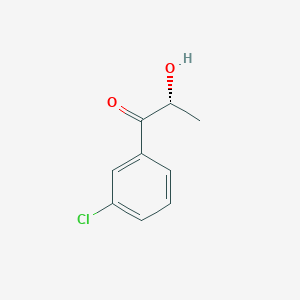

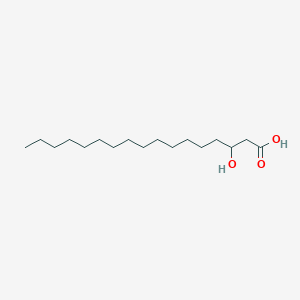

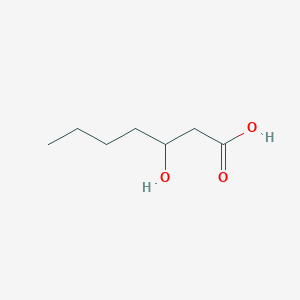

3-Hydroxyheptanoic acid is a hydroxy fatty acid that has been identified as a metabolite in various biological contexts. It has been found in the urine or serum of diabetic patients with ketoacidosis and is not typically present in healthy subjects or diabetic patients without ketosis . This compound's presence is more related to the ketotic state than to diabetes specifically. It is also a structural component of certain natural products, such as callipeltin A, and has been synthesized in various forms for research purposes .

Synthesis Analysis

The synthesis of 3-hydroxyheptanoic acid derivatives has been achieved through several methods. For instance, asymmetric synthesis has been used to create diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid, which is a component of callipeltin A and D . These diastereomers were synthesized from commercially available pseudoephedrine propionamide with a significant overall yield, and their configurational assignment was confirmed by comparing NMR and optical rotation data with the natural isomer . Another study focused on the stereoselective synthesis of threo-3-hydroxy-4-amino acids, which are related to 3-hydroxyheptanoic acid and have been isolated from antibiotics .

Molecular Structure Analysis

The molecular structure of 3-hydroxyheptanoic acid derivatives has been analyzed using NMR spectroscopy and other techniques to determine their stereochemistry. For example, the absolute stereochemistry of the natural product from callipeltin A was determined through analysis of J-coupling in the 1H NMR spectrum . The configurational assignment of these molecules is crucial for understanding their biological activity and potential applications.

Chemical Reactions Analysis

3-Hydroxyheptanoic acid and its derivatives undergo various chemical reactions. For instance, lactonization reactions have been studied, where trioxoheptanoic acids were cyclized to form corresponding δ-lactones, which have biogenetic significance . Additionally, the synthesis of 2-(trans-3-hydroxy-1-octenyl)-3-indoleheptanoic acid, which shows weak prostaglandin-like activity, demonstrates the potential bioactivity of hydroxyheptanoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxyheptanoic acid derivatives are influenced by their functional groups and stereochemistry. These properties are essential for their biological activity and potential as chemical building blocks. For example, 3-hydroxypropionic acid, a related compound, has been highlighted for its potential as an eco-sustainable chemical building block . The abnormal metabolite 3-hydroxyhexanoic acid, closely related to 3-hydroxyheptanoic acid, has been identified in the context of diabetic ketoacidosis, indicating the importance of these compounds in metabolic pathways .

科学的研究の応用

抗菌剤

3-ヒドロキシヘプタン酸: は、抗菌特性を持つ糖エステルの合成に使用されます。 これらの化合物は、ポリヒドロキシアルカノエート(PHA)モノマーから誘導され、適度な抗菌活性を示し、医薬品の使用に適した候補となっています .

生体触媒

この酸は、グルコースエステルを生成する生体触媒プロセスにおいて役割を果たします。 これらのエステルは、3-ヒドロキシヘプタン酸を含むPHA由来のモノマーから合成され、その物理化学的活性のために、化粧品、食品、医薬品業界で界面活性剤として使用されています .

バイオベース生産

3-ヒドロキシヘプタン酸: は、再生可能な原料から貴重な3-ヒドロキシカルボン酸をバイオベース生産する際のターゲット化合物です。 これらの酸は、逆脂肪酸β酸化を介してグルコースからこれらの酸を合成するように設計されたE. coli株によって合成され、これらの化合物を生産するための持続可能な方法を提供しています .

合成生物学

合成生物学では、3-ヒドロキシヘプタン酸は、様々な化学物質の生合成のための構成要素として役立ちます。 これは、バイオマス由来の糖から付加価値の高い化学物質を生産することを可能にする生化学プラットフォームの一部です .

工業用界面活性剤

その表面活性特性により、3-ヒドロキシヘプタン酸は、界面活性剤の工業生産に使用されています。 これらの界面活性剤は、乳化と発泡を安定化する用途が見られ、これはクリーム、ジェル、シャンプーなどの製品の製造において不可欠です .

食品添加物

この酸の誘導体は、食品業界で添加物として使用されています。 これらは、乳製品や飼料の質感と安定性を向上させ、これらの製品の品質と保存期間に貢献します .

化粧品処方

化粧品業界では、3-ヒドロキシヘプタン酸は、スキンケアとヘアケア製品の処方に組み込まれています。 その誘導体は、柔軟剤とコンディショニング剤として働き、化粧品の感触と外観を向上させます .

環境生体触媒

この化合物は、環境生体触媒においても重要です。 これは、環境汚染物質を修復したり、廃棄物を貴重な資源に変換することを目的とした、環境に優しい触媒プロセスの開発に関与しています .

Safety and Hazards

The safety information for 3-hydroxyheptanoic acid includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

将来の方向性

Research into the production of chiral ®-hydroxycarboxylic acids (RHAs) and the strategies developed to recover the accumulated polymer without using conventional downstream separations processes could potentially improve the economy of PHAs production and use . ®-hydroxycarboxylic acids can be used as chiral precursors, thanks to its easily modifiable functional groups, and can be either produced de-novo or be obtained from recycled PHA products .

作用機序

Target of Action

3-Hydroxyheptanoic acid is a 3-hydroxy fatty acid . It belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives . These are hydroxy acids with a 6 to 12 carbon atoms long side chain

Biochemical Pathways

3-Hydroxyheptanoic acid can be produced from glucose through the inverted fatty acid β-oxidation pathway . This pathway involves the strong constitutive expression of the genes atoB, fadA, fadB, fadE / fabI, and tesB, which code for the key enzymes catalysing reactions of aerobic fatty acid β-oxidation and thioesterase II . The potential of this pathway for the biosynthesis of 3-hydroxyheptanoic acid has been demonstrated in engineered E. coli strains .

特性

IUPAC Name |

3-hydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-3-4-6(8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSSIXNFGTZQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

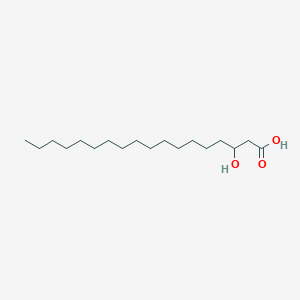

CCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-37-2 | |

| Record name | Heptanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00388971 | |

| Record name | 3-hydroxyheptanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17587-29-0 | |

| Record name | 3-Hydroxyheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17587-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-hydroxyheptanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 3-hydroxyheptanoic acid (specifically as part of an ornithine analog) into peptide-based inhibitors impact their activity against aspartic proteinases?

A: Research indicates that incorporating 3-hydroxyheptanoic acid into peptide-based inhibitors, specifically as part of an ornithine analog (4,7-diamino-3-hydroxyheptanoic acid, referred to as OrnSta), significantly enhances their inhibitory activity against certain aspartic proteinases []. For instance, the peptide Iva-Val-Val-[OrnSta]-OEt demonstrated a Ki value of 1.1 nM against penicillopepsin, making it considerably more potent than the reference compound Iva-Val-Val-Sta-OEt (Ki = 47 nM) []. This enhanced potency is attributed to the presence of the basic group in OrnSta, which is believed to interact favorably with aspartic acid-77 in the active site of penicillopepsin [].

Q2: What is the significance of producing enantiomerically pure (R)-3-hydroxycarboxylic acids, and how does the research utilize bacterial polyhydroxyalkanoates (PHAs) for this purpose?

A: Enantiomerically pure compounds are crucial in pharmaceutical research because different enantiomers of a molecule can exhibit drastically different biological activities. The research highlights an efficient method for producing enantiomerically pure (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxyheptanoic acid, using bacterial PHAs []. This method utilizes the bacteria Pseudomonas putida GPo1 to accumulate PHAs intracellularly. By promoting in vivo depolymerization of these PHAs, the desired (R)-3-hydroxycarboxylic acid monomers are released and secreted into the extracellular environment, facilitating their isolation and purification []. This approach offers a sustainable and efficient way to obtain these valuable chiral building blocks for various applications, including the development of aspartic proteinase inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。